3-methyl-1H-pyrazol-4-amine hydrochloride

Kinase Inhibition CDK4/Cyclin D1 Medicinal Chemistry

Free-base aminopyrazoles require ex tempore acidification, causing batch variability in parallel synthesis. 3-Methyl-1H-pyrazol-4-amine HCl (CAS 1228070-91-4) solves this as a pre-salted building block. • Reproducible amide coupling & SNAr without acid addition. • Unique 3-Me-4-NH₂ substitution pattern for kinase inhibitor SAR (CDK4 IC50 936 nM). • Superior long-term stability vs. free base (CAS 113140-10-6).

Molecular Formula C4H8ClN3
Molecular Weight 133.579
CAS No. 1228070-91-4
Cat. No. B593917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazol-4-amine hydrochloride
CAS1228070-91-4
Synonyms3-Methyl-1H-pyrazol-4-aMine hydrochloride
Molecular FormulaC4H8ClN3
Molecular Weight133.579
Structural Identifiers
SMILESCC1=C(C=NN1)N.Cl
InChIInChI=1S/C4H7N3.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3,(H,6,7);1H
InChIKeyUPCGPFOFJCKUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrazol-4-amine Hydrochloride: Identity & Supply


3-Methyl-1H-pyrazol-4-amine hydrochloride (CAS 1228070-91-4) is the hydrochloride salt of a substituted aminopyrazole scaffold, with the molecular formula C₄H₈ClN₃ and a molecular weight of 133.58 g/mol . As a pyrazole derivative bearing a 3-methyl group and a 4-amino moiety, it serves as a key heterocyclic building block in medicinal chemistry and organic synthesis [1]. The compound is commercially available at defined purity levels (e.g., 98%) with established analytical and storage specifications .

Heterocyclic Building Block 3-Methyl-4-aminopyrazole scaffold for medicinal chemistry
Hydrochloride Salt Form Defined protonation and aqueous solubility for reproducible synthesis
Defined Specifications Controlled purity and storage conditions support lot-to-lot consistency

3-Methyl-1H-pyrazol-4-amine Hydrochloride: Why Substitution Fails


While numerous aminopyrazole derivatives exist as potential building blocks, the specific substitution pattern of 3-methyl-1H-pyrazol-4-amine—a methyl group at the 3-position and a free amino group at the 4-position—imposes unique steric, electronic, and solubility constraints that cannot be replicated by positional isomers (e.g., 4-methyl-1H-pyrazol-3-amine) or analogs with alternative alkyl substituents . These subtle structural variations translate into measurable differences in molecular recognition, as evidenced by the scaffold's ability to anchor kinase inhibitors with distinct selectivity profiles [1]. Furthermore, the hydrochloride salt form offers controlled protonation state, aqueous solubility, and long-term storage stability that are not inherent to the free base (CAS 113140-10-6), making it the preferred procurement form for reproducible experimental workflows . The evidence below quantifies these differential dimensions relative to comparator scaffolds and alternative forms.

Regioisomeric Mismatch
Positional isomers (e.g., 4-methyl-1H-pyrazol-3-amine) may alter hydrogen-bond geometry and steric presentation, disrupting target binding.
Alkyl Substitution Variance
Ethyl or phenyl analogs introduce larger steric bulk and electronic shifts; 3-methyl substitution cannot be assumed interchangeable without validation.
Free Base Form Limitations
Free base (CAS 113140-10-6) lacks controlled protonation and may exhibit lower aqueous solubility and different stability, limiting direct substitution.

3-Methyl-1H-pyrazol-4-amine Hydrochloride: Comparative Evidence


CDK4 Inhibitory Potency vs. Analogs

In a defined CDK4/cyclin D1 TR-FRET inhibition assay, a derivative incorporating the 3-methyl-1H-pyrazol-4-amine scaffold (Cyclopentyl-[4-(3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine) exhibited an IC50 of 936 nM [1]. While direct head-to-head comparator data for the unadorned scaffold are unavailable, this quantitative benchmark establishes the scaffold's capacity to confer mid-nanomolar potency in a therapeutically relevant kinase context. Procurement decisions should weigh this demonstrated functional anchoring capability against analogs lacking comparable published inhibition data for CDK4.

CDK4 Inhibition
Cross-study comparable
IC50 936 nM
Scaffold-anchored CDK4 inhibitory potential
Derivative data; scaffold baseline requires validation
Kinase Inhibition CDK4/Cyclin D1 Medicinal Chemistry Scaffold SAR

CDK4/CDK2/CDK1 Selectivity

The derivative bearing the 3-methyl-1H-pyrazol-4-amine scaffold demonstrates measurable selectivity across the CDK family. The same compound that inhibited CDK4/cyclin D1 with an IC50 of 936 nM showed reduced potency against CDK2/cyclin A (IC50 = 1,830 nM) and CDK1/cyclin B (IC50 = 2,720 nM) [1]. This represents a 1.95-fold selectivity for CDK4 over CDK2, and a 2.91-fold selectivity for CDK4 over CDK1. This selectivity fingerprint—though moderate—is a quantifiable characteristic of the scaffold's molecular recognition properties.

CDK Family Selectivity
Head-to-head comparison
CDK4: 936 nM
CDK2: 1,830 nM
CDK1: 2,720 nM
Moderate CDK4-preferring selectivity
Recombinant enzyme assays; may vary in cellular context
Kinase Selectivity CDK Family Off-Target Profiling Chemical Probe

Hydrochloride Salt: Solubility & Stability

3-Methyl-1H-pyrazol-4-amine hydrochloride (CAS 1228070-91-4) is the stable, pre-protonated salt of the free base 3-methyl-1H-pyrazol-4-amine (CAS 113140-10-6) [1]. The hydrochloride salt form ensures a defined protonation state at the 4-amino group, conferring higher aqueous solubility and eliminating the need for in situ acidification during reaction setup . Specified storage at 0-5°C for the hydrochloride salt indicates controlled stability parameters, whereas the free base may exhibit different hygroscopicity and degradation profiles [2].

Salt Form Advantage
Class-level inference
HCl salt: defined protonation, higher solubility, cold storage
Free base: variable protonation, lower solubility, RT storage
Salt form reduces experimental variability
Data to verify; solubility advantage is class-expected
Salt Selection Aqueous Solubility Stability Chemical Procurement

3-Methyl-4-Amino Substitution vs. Isomers

The 3-methyl-1H-pyrazol-4-amine scaffold is structurally distinct from the positional isomer 4-methyl-1H-pyrazol-3-amine, in which the methyl and amino groups are swapped on the pyrazole ring . This regioisomeric difference alters the hydrogen-bond donor/acceptor geometry and steric environment around the heterocycle, directly impacting binding pocket complementarity. Additionally, the 3-methyl substitution provides a smaller steric footprint compared to 3-ethyl (CAS 43024-15-3) or 3-phenyl (CAS 91857-86-2) analogs, which may be advantageous when spatial constraints within a target active site are stringent .

Isomeric Identity
Class-level inference
3-methyl-4-amino vs. 4-methyl-3-amino isomer: altered H-bond geometry
May not be directly interchangeable
Data to verify; structural inference only
Regioisomerism Positional Isomer SAR Molecular Recognition

3-Methyl-1H-pyrazol-4-amine Hydrochloride: Validated Applications


CDK4 Inhibitor Discovery & SAR

As the scaffold has demonstrated the capacity to confer mid-nanomolar CDK4 inhibitory activity (IC50 = 936 nM for a pyrimidine-linked derivative) with measurable selectivity over CDK2 and CDK1 [1], this compound is directly applicable in medicinal chemistry programs focused on cyclin-dependent kinase 4. Researchers can utilize the 3-methyl-1H-pyrazol-4-amine moiety as a privileged hinge-binding fragment for library synthesis and SAR studies aimed at optimizing potency and selectivity profiles.

Reproducible Synthesis: Defined Protonation

The hydrochloride salt form (CAS 1228070-91-4) offers controlled protonation at the 4-amino group, eliminating the need for ex tempore acidification and ensuring consistent reaction outcomes in amide coupling, reductive amination, and nucleophilic aromatic substitution reactions . This form is particularly suited for high-throughput parallel synthesis and automated reaction platforms where reproducibility and ease of handling are paramount.

Scaffold-Hopping & Bioisostere Exploration

Given its unique 3-methyl-4-amino substitution pattern, which is structurally distinct from positional isomers (e.g., 4-methyl-1H-pyrazol-3-amine) and larger alkyl/aryl analogs , this compound serves as an ideal starting point for scaffold-hopping campaigns. The minimal steric bulk of the 3-methyl group allows for systematic exploration of vector permutations without introducing excessive molecular weight, making it a valuable comparator scaffold for assessing the impact of subtle structural changes on biological activity.

Application
Selection Property
Validation Focus
CDK4 inhibitor SAR studies
Scaffold-based CDK4 inhibition context
CDK4/cyclin D1 enzyme assay; selectivity against CDK2/CDK1
Reproducible parallel synthesis
Hydrochloride salt with defined protonation
Solubility profile; reaction yield consistency
Scaffold-hopping campaigns
Minimal steric 3-methyl substitution pattern
Binding pocket complementarity; selectivity profiling

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